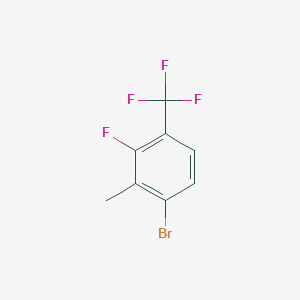
1-methylisoquinoline-5-sulfonyl chloride hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylisoquinoline-5-sulfonyl chloride hydrochloride is a versatile chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structural properties and reactivity, making it a valuable tool for various synthetic and analytical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylisoquinoline-5-sulfonyl chloride hydrochloride can be synthesized through several methods, including the sulfonylation of 1-methylisoquinoline. The reaction typically involves treating 1-methylisoquinoline with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with stringent control over temperature, pressure, and reagent concentrations to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Methylisoquinoline-5-sulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the sulfonyl chloride group to other functional groups.
Substitution: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the sulfonyl chloride group under mild to moderate conditions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of 1-methylisoquinoline.
Reduction Products: Derivatives with reduced sulfonyl groups, such as sulfonic acids or sulfonamides.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methylisoquinoline-5-sulfonyl chloride hydrochloride is widely used in scientific research due to its reactivity and versatility. Its applications include:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into target molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-methylisoquinoline-5-sulfonyl chloride hydrochloride exerts its effects involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows the compound to form various derivatives, which can then interact with molecular targets and pathways in biological systems.
Comparison with Similar Compounds
1-Methylisoquinoline-5-sulfonyl chloride hydrochloride is unique in its reactivity and applications compared to other similar compounds, such as:
Isoquinoline-5-sulfonyl chloride: Lacks the methyl group, resulting in different reactivity and properties.
2-Methylisoquinoline-5-sulfonyl chloride: Similar structure but with a different position of the methyl group, leading to variations in chemical behavior.
3-Methylisoquinoline-5-sulfonyl chloride: Another positional isomer with distinct reactivity patterns.
These compounds share the sulfonyl chloride functional group but differ in their structural features, which influence their chemical properties and applications.
Properties
CAS No. |
2378502-02-2 |
|---|---|
Molecular Formula |
C10H9Cl2NO2S |
Molecular Weight |
278.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



